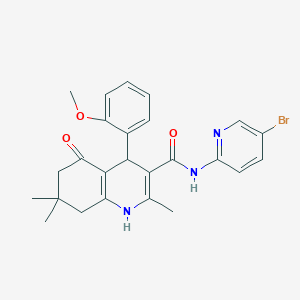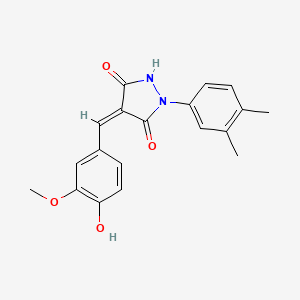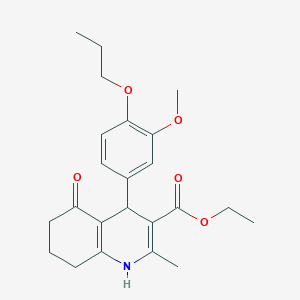![molecular formula C8H12NNaO2S2 B5174713 sodium [(1-piperidinylcarbonothioyl)thio]acetate](/img/structure/B5174713.png)
sodium [(1-piperidinylcarbonothioyl)thio]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium [(1-piperidinylcarbonothioyl)thio]acetate, also known as NaPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NaPCA is a thiol-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of sodium [(1-piperidinylcarbonothioyl)thio]acetate is not fully understood, but it is believed to involve the thiol group present in the compound. The thiol group can react with reactive oxygen species (ROS) and other free radicals, which can reduce oxidative stress and inflammation in the body. sodium [(1-piperidinylcarbonothioyl)thio]acetate has also been shown to activate the Nrf2 pathway, which can increase the expression of antioxidant genes and proteins.
Biochemical and Physiological Effects:
sodium [(1-piperidinylcarbonothioyl)thio]acetate has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to regulate gene expression. sodium [(1-piperidinylcarbonothioyl)thio]acetate has also been shown to increase the activity of various enzymes, including superoxide dismutase (SOD) and catalase, which can protect cells from oxidative damage. Additionally, sodium [(1-piperidinylcarbonothioyl)thio]acetate has been shown to increase the expression of various genes involved in antioxidant defense, including heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of sodium [(1-piperidinylcarbonothioyl)thio]acetate for lab experiments is its thiol-based nature, which makes it a potential candidate for the study of oxidative stress and inflammation. sodium [(1-piperidinylcarbonothioyl)thio]acetate is also relatively stable and can be easily synthesized, which makes it a convenient compound for lab experiments. However, one of the limitations of sodium [(1-piperidinylcarbonothioyl)thio]acetate is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of sodium [(1-piperidinylcarbonothioyl)thio]acetate, including further investigation of its mechanism of action and its potential applications in various fields. In medicine, sodium [(1-piperidinylcarbonothioyl)thio]acetate could be further studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, sodium [(1-piperidinylcarbonothioyl)thio]acetate could be further studied for its potential use as a plant growth regulator, which could increase crop yield and quality. In environmental science, sodium [(1-piperidinylcarbonothioyl)thio]acetate could be further studied for its potential use as a water treatment agent, which could remove heavy metals and other pollutants from water sources. Additionally, further studies could be conducted to determine the optimal dosage and administration of sodium [(1-piperidinylcarbonothioyl)thio]acetate for various applications.
Conclusion:
In conclusion, sodium [(1-piperidinylcarbonothioyl)thio]acetate is a thiol-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. sodium [(1-piperidinylcarbonothioyl)thio]acetate can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. sodium [(1-piperidinylcarbonothioyl)thio]acetate has the potential to be a valuable compound for the study of oxidative stress and inflammation, as well as a potential candidate for the treatment of various diseases, the regulation of plant growth, and the treatment of water sources. Further studies are needed to fully understand the potential applications of sodium [(1-piperidinylcarbonothioyl)thio]acetate and its optimal dosage and administration.
Méthodes De Synthèse
Sodium [(1-piperidinylcarbonothioyl)thio]acetate can be synthesized through various methods, including the reaction of piperidine-1-carbodithioic acid with sodium hydroxide and chloroacetic acid. This method involves the addition of sodium hydroxide to piperidine-1-carbodithioic acid, followed by the addition of chloroacetic acid to the mixture. The resulting product is then purified to obtain sodium [(1-piperidinylcarbonothioyl)thio]acetate.
Applications De Recherche Scientifique
Sodium [(1-piperidinylcarbonothioyl)thio]acetate has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, sodium [(1-piperidinylcarbonothioyl)thio]acetate has been studied for its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, sodium [(1-piperidinylcarbonothioyl)thio]acetate has been studied for its potential use as a plant growth regulator, which can increase crop yield and quality. In environmental science, sodium [(1-piperidinylcarbonothioyl)thio]acetate has been studied for its potential use as a water treatment agent, which can remove heavy metals and other pollutants from water sources.
Propriétés
IUPAC Name |
sodium;2-(piperidine-1-carbothioylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2.Na/c10-7(11)6-13-8(12)9-4-2-1-3-5-9;/h1-6H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZZOLNAVPHDDA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NNaO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5174637.png)

![N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5174653.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5174655.png)

![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5174665.png)

![3-chloro-N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5174677.png)
![methyl 2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5174687.png)
![6-({[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5174700.png)


![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine](/img/structure/B5174718.png)